4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thieno[2,3-d]pyrimidine ring system, which is fused to a benzamide moiety The sulfonamide group is attached to the benzamide via a butyl and methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.
Introduction of Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base such as triethylamine.
Sulfonamide Formation: The sulfonamide group is formed by reacting the benzamide intermediate with a sulfonyl chloride derivative (e.g., butylmethylsulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by inhibiting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(N-butyl-N-methylsulfamoyl)-N-(pyrimidin-4-yl)benzamide: Lacks the thieno ring, which may affect its binding affinity and specificity.
4-(N-butyl-N-methylsulfamoyl)-N-(thieno[3,2-d]pyrimidin-4-yl)benzamide: Different positioning of the thieno ring, potentially altering its chemical properties and biological activity.
4-(N-butyl-N-methylsulfamoyl)-N-(quinolin-4-yl)benzamide: Contains a quinoline ring instead of thieno[2,3-d]pyrimidine, which may result in different pharmacological profiles.
Uniqueness
The uniqueness of 4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide lies in its specific combination of the thieno[2,3-d]pyrimidine ring and the sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-3-4-10-22(2)27(24,25)14-7-5-13(6-8-14)17(23)21-16-15-9-11-26-18(15)20-12-19-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYIEKKOTWUXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.